molecular formula C21H27ClN2O2S B11335161 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B11335161
M. Wt: 407.0 g/mol
InChI Key: YNGKRUSIGGLHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound that features a combination of azepane, thiophene, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Derivative Preparation: Thiophene derivatives are often synthesized via the reaction of thiophene with various electrophiles.

    Coupling Reactions: The azepane and thiophene derivatives are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the intermediate.

    Final Acetamide Formation: The intermediate is reacted with 4-chloro-3-methylphenoxyacetic acid under amide coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the azepane ring.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified azepane derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The azepane ring may interact with receptor sites, while the thiophene and phenoxyacetamide moieties contribute to the compound’s overall bioactivity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)ethyl]acetamide: Lacks the thiophene and phenoxy groups, resulting in different chemical properties.

    2-(thiophen-2-yl)ethylamine: Contains the thiophene moiety but lacks the azepane and phenoxyacetamide groups.

    4-chloro-3-methylphenoxyacetic acid: Contains the phenoxy group but lacks the azepane and thiophene moieties.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to its combination of azepane, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27ClN2O2S

Molecular Weight

407.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C21H27ClN2O2S/c1-16-13-17(8-9-18(16)22)26-15-21(25)23-14-19(20-7-6-12-27-20)24-10-4-2-3-5-11-24/h6-9,12-13,19H,2-5,10-11,14-15H2,1H3,(H,23,25)

InChI Key

YNGKRUSIGGLHCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.